4-Chloro-2-hydrazinylpyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloropyrimidin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-2-7-4(8-3)9-6/h1-2H,6H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHJBEUSGKERHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Hydrazinylpyrimidine
Filtration, Recrystallization, and Chromatography
Filtration: The initial step to isolate the crude product often involves filtration. After the reaction is complete, the mixture is typically poured into ice-cold water. heteroletters.org This causes the solid product to precipitate out of the solution. The solid is then collected by filtration and washed with a suitable solvent, such as ethanol, to remove some of the impurities. heteroletters.org
Recrystallization: For further purification, recrystallization is a commonly employed technique. The crude product is dissolved in a suitable solvent, and then the solution is cooled, allowing the purified product to crystallize out, leaving impurities behind in the solution. In a related synthesis, after concentration, the product was purified by recrystallization to obtain a high-purity compound (greater than 98%). google.com
Chromatography: While not explicitly detailed for this specific compound in the provided context, thin-layer chromatography (TLC) is used to monitor the progress of the reaction. heteroletters.org For purification of related compounds, high-performance liquid chromatography (HPLC) is utilized to assess the purity of the final product. patsnap.com
Extraction and Washing: A comprehensive purification process often involves liquid-liquid extraction. After quenching the reaction mixture with water, the product can be extracted into an organic solvent like ethyl acetate (B1210297) or chloroform. google.compatsnap.com The organic layer is then washed sequentially with aqueous solutions to remove different types of impurities. A common washing procedure includes using a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with a saturated sodium chloride solution (brine). google.com The organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate, before the solvent is removed to yield the purified product. google.com
Table 2: Common Isolation and Purification Techniques
| Technique | Purpose | Example from Related Syntheses | Reference |
| Filtration | Initial isolation of the solid product from the reaction mixture. | The reaction mixture is poured into ice-cold water and the separated solid is filtered. | heteroletters.org |
| Recrystallization | Further purification of the solid product based on solubility differences. | After concentration, the product is recrystallized to achieve >98% purity. | google.com |
| Extraction | Separating the product from the aqueous layer into an organic solvent. | Extraction with ethyl acetate or chloroform. | google.compatsnap.com |
| Washing | Removing acidic impurities and salts from the organic layer. | Washing with saturated sodium bicarbonate and saturated sodium chloride solutions. | google.com |
| Drying | Removing residual water from the organic extract. | Use of anhydrous sodium sulfate. | google.com |
| Chromatography | Monitoring reaction progress and assessing purity. | TLC for reaction monitoring and HPLC for purity analysis. | heteroletters.orgpatsnap.com |
Green Chemistry Principles in 4 Chloro 2 Hydrazinylpyrimidine Synthesis
Nucleophilic Substitution Reactions at the C4-Chloro Position
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic substitution, a common reaction pathway for halogenated heterocycles. researchgate.netchemguide.co.uk This reactivity allows for the introduction of various functional groups at this position, significantly expanding the molecular diversity achievable from this starting material.
The chloro group at the C4 position can be readily displaced by nitrogen and sulfur nucleophiles. Reactions with a diverse range of primary and secondary amines lead to the formation of the corresponding 4-amino-2-hydrazinylpyrimidine derivatives. Similarly, treatment with thiols results in the formation of 4-thioether-substituted pyrimidines. These nucleophilic substitution reactions are fundamental for building more complex molecular architectures based on the pyrimidine scaffold.
The reactivity of the C4-chloro group is also exploited in cyclocondensation reactions to construct fused heterocyclic systems. For instance, reaction with compounds containing two nucleophilic centers can lead to the formation of a new ring fused to the pyrimidine core. This strategy has been employed in the synthesis of various bicyclic and polycyclic heterocyclic systems. beilstein-journals.orgnih.gov
Transformations Involving the Hydrazinyl Moiety
The hydrazinyl group at the C2 position is a key functional group that participates in a variety of chemical transformations, most notably condensation reactions with carbonyl compounds. nih.govresearchgate.net This reactivity is central to the formation of hydrazones, which are important intermediates in their own right. masterorganicchemistry.comorganic-chemistry.org
The reaction of this compound with aldehydes and ketones is a classic example of condensation chemistry. nih.govnih.gov This reaction typically proceeds under mild conditions, often with acid catalysis, to yield the corresponding hydrazone derivatives. researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the nature of the carbonyl compound used. researchgate.net
The condensation of this compound with aldehydes or ketones results in the formation of hydrazones, a class of compounds characterized by the R1R2C=NNH- linkage. masterorganicchemistry.comnih.gov These are also a type of Schiff base, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. researchgate.netglobalresearchonline.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type |
|---|---|---|
| This compound | Aldehyde (R-CHO) | Hydrazone/Schiff Base |
| This compound | Ketone (R-CO-R') | Hydrazone/Schiff Base |
The formation of the C=N double bond in hydrazones follows the general mechanism of imine formation. The process is typically acid-catalyzed and begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. bham.ac.uklumenlearning.com The nucleophilic nitrogen of the hydrazine then attacks the carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org Subsequently, the carbinolamine is protonated at the oxygen atom, making it a good leaving group (water). Elimination of water and deprotonation of the nitrogen atom yield the final imine product. libretexts.orgbham.ac.uk The pH of the reaction medium is a critical factor; the rate of formation is generally optimal around a pH of 5. lumenlearning.com
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen. |
| 2 | Nucleophilic attack by the hydrazine nitrogen. |
| 3 | Proton transfer to form a neutral carbinolamine. |
| 4 | Protonation of the hydroxyl group. |
| 5 | Elimination of water to form an iminium ion. |
| 6 | Deprotonation to yield the final hydrazone. |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The presence of the hydrazinyl group ortho to a ring nitrogen and a displaceable chlorine atom makes this compound an ideal precursor for synthesizing a variety of fused heterocyclic systems. Through cyclocondensation reactions, the pyrimidine ring can be annulated with five-membered rings containing two or three nitrogen atoms, leading to bicyclic structures of significant chemical and biological interest.
Synthesis of Pyrazolo[3,4-d]pyrimidines via Intramolecular Cyclization
The fusion of a pyrazole (B372694) ring to the pyrimidine core results in the pyrazolo[3,4-d]pyrimidine system, a class of compounds recognized as purine (B94841) isosteres that exhibit a wide range of biological activities. nih.gov The synthesis of this scaffold from this compound is a well-established and efficient process.
A primary method for constructing the pyrazolo[3,4-d]pyrimidine nucleus involves the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction proceeds via a condensation of the hydrazinyl group with the two electrophilic carbonyl centers, followed by cyclization and dehydration to form the pyrazole ring. The reaction is typically catalyzed by acid and driven by the formation of a stable, aromatic fused system. A variety of 1,3-dielectrophiles can be employed, leading to diverse substitution patterns on the newly formed pyrazole ring.
| Reagent | Resulting Fused System |
| Acetylacetone | 4-Chloro-5,7-dimethylpyrazolo[3,4-d]pyrimidine |
| Diethyl malonate | 4-Chloro-5,7-dihydroxypyrazolo[3,4-d]pyrimidine |
| Ethyl acetoacetate | 4-Chloro-5-hydroxy-7-methylpyrazolo[3,4-d]pyrimidine |
The mechanism for the formation of pyrazolo[3,4-d]pyrimidines from this compound and a β-diketone involves two key stages. First, the more nucleophilic β-nitrogen of the hydrazinyl group initiates an attack on one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining amino group attacks the second carbonyl. The resulting intermediate then undergoes dehydration, driven by acid catalysis and heating, to yield the aromatic pyrazole ring fused to the pyrimidine core. The reaction is a classic example of a condensation-cyclization sequence widely used in heterocyclic synthesis.
Synthesis of Triazolo[4,3-a]pyrimidines and Related Annulated Systems
Another important class of fused heterocycles accessible from this compound are the triazolo[4,3-a]pyrimidines. These systems contain a bridgehead nitrogen atom and are of interest in medicinal chemistry. organic-chemistry.orgresearchgate.net The synthesis is typically achieved by reacting the hydrazinylpyrimidine with a reagent that can provide a single carbon atom to close the triazole ring. Common reagents for this transformation include formic acid, orthoesters, or cyanogen (B1215507) bromide. The reaction involves acylation or condensation at the hydrazinyl moiety, followed by an intramolecular cyclization with the elimination of a small molecule like water or alcohol to form the fused triazole ring.
| Reagent | Resulting Fused System |
| Formic Acid | 5-Chloro- scielo.org.mxresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrimidine |
| Triethyl orthoformate | 5-Chloro- scielo.org.mxresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrimidine |
| Carbon disulfide | 5-Chloro- scielo.org.mxresearchgate.netwikipedia.orgtriazolo[4,3-a]pyrimidine-3-thiol |
Formation of Other Fused Pyrimidine Derivatives (e.g., Pyrrolo[2,3-d]pyrimidines)
The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, from this compound is less direct compared to the pyrazolo or triazolo analogs. researchgate.netwikipedia.org Standard methods for pyrrole (B145914) ring formation are not always compatible with the hydrazine functionality. However, established synthetic strategies like the Fischer indole (B1671886) synthesis offer a plausible, albeit challenging, route. wikipedia.orgbyjus.com
The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde. byjus.comnih.gov In principle, this compound could act as the heteroarylhydrazine component. Reaction with a suitable carbonyl compound would form the corresponding hydrazone, which, under strong acidic conditions, could theoretically undergo the characteristic wikipedia.orgwikipedia.org-sigmatropic rearrangement to construct the pyrrole ring fused to the pyrimidine core. This would involve the cleavage of the N-N bond and the formation of a new C-C bond.
Another potential, though complex, pathway is the Japp-Klingemann reaction. wikipedia.orgnibs.ac.cn This reaction can form arylhydrazones from diazonium salts and β-keto-esters or acids, which are precursors for the Fischer indole synthesis. wikipedia.org While typically applied to aryl diazonium salts, adapting this chemistry to the pyrimidine system would be a non-trivial synthetic challenge but represents a potential strategy for creating the necessary C-C bond for subsequent cyclization into the pyrrolo[2,3-d]pyrimidine system.
Chemo- and Regioselective Considerations in Dual-Functionalization
The synthetic utility of this compound is greatly enhanced by the potential for selective reactions at its two distinct functional sites.
Chemoselectivity: The molecule possesses a nucleophilic hydrazinyl group and an electrophilic carbon center (C4) bearing the chloro leaving group. The outcome of a reaction is highly dependent on the nature of the reagent used.
Reaction with Electrophiles: Electrophilic reagents such as acyl chlorides or aldehydes will preferentially react with the highly nucleophilic hydrazinyl group. The terminal nitrogen (β-nitrogen) is generally the most nucleophilic site. This allows for the selective acylation or formation of hydrazones without disturbing the chloro substituent, especially under mild conditions.
Reaction with Nucleophiles: Strong nucleophiles, such as amines or alkoxides, will typically displace the chlorine atom at the C4 position in a nucleophilic aromatic substitution (SNAr) reaction. This reaction is often facilitated by heating. It is possible to perform this substitution while leaving the hydrazinyl group intact, provided the nucleophile does not react with it.
Regioselectivity: When the hydrazinyl group reacts, there is a question of regioselectivity between the α-nitrogen (adjacent to the pyrimidine ring) and the β-nitrogen (the terminal NH2). The terminal β-nitrogen is more nucleophilic and sterically less hindered, making it the primary site of attack for most electrophiles. This regioselectivity is crucial in cyclization reactions, as it determines the orientation of the newly formed fused ring. For instance, in the formation of pyrazolo[3,4-d]pyrimidines, the initial attack by the β-nitrogen on a carbonyl group dictates the final structure of the bicyclic system. Careful control of reaction conditions can sometimes influence this selectivity, providing access to different isomers.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C4-Functionalization
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgresearchgate.net This reaction is favored for its generally mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids and their derivatives. libretexts.orgresearchgate.net
In the context of substituted pyrimidines, the Suzuki-Miyaura reaction has been successfully employed to introduce aryl and heteroaryl substituents. Studies on dichloropyrimidines have shown that the C4 position is generally more reactive towards Suzuki-Miyaura coupling than the C2 or C6 positions, allowing for regioselective functionalization. This preferential reactivity is attributed to the electronic properties of the pyrimidine ring.
While specific research detailing the Suzuki-Miyaura reaction on this compound is not extensively documented in publicly available literature, the reactivity of analogous 2-substituted-4-chloropyrimidines provides valuable insights. The hydrazinyl group at the C2 position, being an electron-donating group, is expected to influence the electronic distribution within the pyrimidine ring and, consequently, the reactivity of the C4-chloro group. The lone pairs of the nitrogen atoms in the hydrazinyl moiety could potentially coordinate with the palladium catalyst, which might affect the catalytic cycle.
General conditions for Suzuki-Miyaura reactions on chloropyrimidines typically involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of ligand is crucial and can significantly impact the efficiency and selectivity of the reaction.
A hypothetical reaction scheme for the Suzuki-Miyaura C4-arylation of this compound with an arylboronic acid is presented below:
Table 1: Postulated Conditions for Suzuki-Miyaura C4-Arylation of this compound
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 |
| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | DME/H₂O | 80 |
This table represents a set of plausible reaction conditions based on known Suzuki-Miyaura couplings of similar chloropyrimidine substrates. The optimal conditions for the specific C4-arylation of this compound would require experimental validation.
The successful implementation of the Suzuki-Miyaura reaction on this compound would provide a direct and versatile route to a library of 4-aryl-2-hydrazinylpyrimidines. These derivatives could serve as valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further research is warranted to explore the specific reactivity of this compound and to optimize the conditions for its C4-functionalization via palladium-catalyzed cross-coupling reactions.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 2 Hydrazinylpyrimidine and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the fragmentation patterns of 4-Chloro-2-hydrazinylpyrimidine and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like pyrimidine (B1678525) derivatives, allowing for the determination of the molecular weight with high accuracy. nih.govnih.gov The compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with a high degree of precision, which in turn allows for the determination of its elemental composition. mdpi.com This is a powerful confirmation of the chemical formula of the synthesized compound.
Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the chlorine atom, parts of the hydrazinyl group, or cleavage of the pyrimidine ring. The fragmentation pathways of related pyrimidine and pyridine (B92270) compounds have been studied to understand their structural characteristics. mdpi.com
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Information Obtained |
| ESI-MS | [M+H]⁺ | 145.03 | Molecular Weight Confirmation |
| HRMS | [M+H]⁺ | 145.0285 | Elemental Composition (C₄H₆ClN₄) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound and its derivatives is expected to show characteristic absorption bands. nih.gov The N-H stretching vibrations of the hydrazinyl group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. core.ac.uk The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. The IR spectra of related pyrimidine and chloropyridine compounds have been well-documented and serve as a basis for comparison. nih.govacs.orgchemicalbook.comnih.gov
Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-Cl bond, which may be weak in the IR spectrum. nih.gov
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ (Hydrazinyl) | N-H Stretch | 3200 - 3400 |
| Pyrimidine Ring | C=N, C=C Stretch | 1500 - 1650 |
| Pyrimidine Ring | Ring Vibrations | 1400 - 1600 |
| C-Cl | C-Cl Stretch | < 800 |
X-ray Crystallography for Solid-State Structure Determination
For this compound, an X-ray crystal structure would unambiguously confirm the planar structure of the pyrimidine ring and the positions of the chloro and hydrazinyl substituents. It would also provide insight into the hydrogen bonding networks formed by the hydrazinyl group, which can influence the physical properties of the compound. The crystal structures of numerous pyrimidine and pyridopyrimidine derivatives have been determined, providing a wealth of comparative data. tandfonline.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, quantification, and purity analysis of chemical compounds. nih.govsci-hub.se For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape). dntb.gov.uasielc.comgoogle.com
The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A purity assessment is performed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The development of a stability-indicating HPLC method is also crucial for monitoring the degradation of the compound over time. pensoft.net
Computational and Theoretical Investigations of 4 Chloro 2 Hydrazinylpyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic characteristics and predicting the reactivity of 4-Chloro-2-hydrazinylpyrimidine.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Space
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine its most stable three-dimensional structure. These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for a Pyrimidine (B1678525) Derivative using DFT (Note: This table presents data for a related pyrimidine compound as a representative example, in the absence of specific data for this compound.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.74 Å |
| C-N (ring) | 1.33 - 1.38 Å | |
| N-N (hydrazinyl) | 1.39 Å | |
| Bond Angle | N-C-N (ring) | 120-125° |
| C-N-N (hydrazinyl) | 118-122° | |
| Dihedral Angle | Pyrimidine ring - Hydrazinyl group | ~10-20° |
Data is illustrative and based on general values for similar structures.
The conformational space of the hydrazinyl group relative to the pyrimidine ring is also a key area of investigation. DFT calculations can map the potential energy surface as a function of the dihedral angle between the pyrimidine ring and the C-N-N plane of the hydrazinyl substituent, identifying the most stable conformer and the energy barriers to rotation. This information is vital for understanding how the molecule might interact with biological targets or other reactants.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals in this compound provide critical clues about its reactivity.
The HOMO, being the orbital from which an electron is most easily removed, indicates the molecule's nucleophilic or electron-donating character. Conversely, the LUMO, the orbital to which an electron is most easily added, signifies its electrophilic or electron-accepting nature. libretexts.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. malayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the nitrogen atoms of the pyrimidine ring, making these sites susceptible to electrophilic attack. The LUMO is likely distributed over the pyrimidine ring, particularly the carbon atoms, which are rendered more electrophilic by the electron-withdrawing chlorine atom and ring nitrogens. This distribution suggests that nucleophilic substitution reactions may occur at the chlorinated carbon.
Table 2: Representative Frontier Molecular Orbital Energies for a Chloro-pyrimidine Derivative (Note: These values are illustrative for a related compound.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Values are hypothetical and serve as an example.
FMO analysis is instrumental in predicting the pathways of various reactions, such as cycloadditions, where the orbital symmetry and energy matching between the reactants determine the feasibility and stereochemical outcome of the reaction. wikipedia.org
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic and explicit picture of a molecule's behavior in a solvent environment over time. nih.gov For this compound, MD simulations can reveal crucial information about its solvation, conformational dynamics, and intermolecular interactions.
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, ethanol), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the study of:
Solvent Effects: How the surrounding solvent molecules influence the conformation and electronic properties of this compound. The solvent can affect the relative stability of different conformers and influence reaction barriers.
Intermolecular Interactions: The formation and dynamics of hydrogen bonds between the hydrazinyl group and solvent molecules, as well as other non-covalent interactions like π-π stacking if other solute molecules are present. researchgate.netdovepress.com These interactions are critical for understanding the molecule's solubility and how it might bind to a receptor site.
For example, MD simulations could track the hydrogen bonding patterns between the -NH and -NH2 protons of the hydrazinyl group and surrounding water molecules, providing insights into its solvation shell and how it might be recognized in a biological system.
Prediction of Spectroscopic Parameters via Computational Modeling
Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can be used to interpret and assign experimental spectra. For this compound, theoretical calculations can provide valuable predictions for its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (1H, 13C) can be predicted. These theoretical shifts, when compared to experimental data, can help in the definitive assignment of signals and in confirming the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. This is particularly useful for identifying the characteristic vibrations of the pyrimidine ring and the hydrazinyl group.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. These calculations can help in understanding the nature of the electronic transitions (e.g., n→π, π→π) that give rise to the observed absorptions.
Elucidation of Reaction Mechanisms through Theoretical Calculations
Theoretical calculations are a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For instance, the hydrazinolysis of related chloro-nitroaryl compounds has been studied theoretically to understand the reaction mechanism. koreascience.kr Similarly, for this compound, computational studies could elucidate the mechanism of its common reactions, such as:
Nucleophilic Substitution: Investigating the substitution of the chlorine atom by various nucleophiles. Calculations can determine whether the reaction proceeds through an SNAr mechanism (addition-elimination) or other pathways, and how the electronic nature of the nucleophile affects the reaction barrier.
Cyclization Reactions: Many hydrazinyl-substituted heterocycles are precursors for the synthesis of fused ring systems. Theoretical calculations can model the energetics of intramolecular cyclization reactions, helping to predict the feasibility of forming new heterocyclic rings and identifying the most likely cyclization products.
By providing a detailed energetic and structural picture of the reaction pathway, these theoretical studies offer invaluable insights that can guide the design of new synthetic routes and the development of novel compounds based on the this compound scaffold.
Strategic Applications of 4 Chloro 2 Hydrazinylpyrimidine in Materials Science and Chemical Biology Research
Precursor for Advanced Organic Materials
The chemical reactivity of 4-Chloro-2-hydrazinylpyrimidine makes it an ideal starting material for the creation of advanced organic materials with tailored properties. These materials, including polymers, dyes, and sensors, benefit from the inherent characteristics of the pyrimidine (B1678525) ring system.
Polymers: The bifunctional nature of this compound, with its reactive chloro and hydrazinyl groups, enables its use as a monomer in polymerization reactions. The pyrimidine core can be incorporated into polymer backbones to enhance thermal stability, and flame retardancy, and to introduce specific electronic or photophysical properties.
Dyes: The pyrimidine scaffold is a known chromophore, and derivatives of this compound can be synthesized to create novel dyes. The color and photophysical properties of these dyes can be fine-tuned by introducing different substituents onto the pyrimidine ring and the hydrazinyl group. These dyes have potential applications in textiles, printing, and as fluorescent labels in biological imaging.
Sensors: The electron-rich pyrimidine ring and the reactive hydrazinyl group can be functionalized to create chemosensors. These sensors can be designed to selectively bind to specific analytes, such as metal ions or small organic molecules, resulting in a detectable change in their optical or electronic properties.
Scaffold for Chemical Probes in Mechanistic Studies of Chemical Processes
In the realm of chemical biology, this compound serves as a valuable scaffold for the design and synthesis of chemical probes. These probes are instrumental in elucidating the mechanisms of complex biological and chemical processes.
The pyrimidine core of the molecule is structurally similar to the purine (B94841) bases found in DNA and RNA, allowing for the design of probes that can interact with nucleic acids and related enzymes. The reactive chlorine atom and hydrazinyl group provide convenient handles for attaching reporter groups, such as fluorescent tags or affinity labels, to the scaffold.
For instance, electrophilic small molecules with novel reactivity are powerful tools for activity-based protein profiling and covalent inhibitor discovery. nih.gov A reactive heterocyclic scaffold, 4-chloro-pyrazolopyridine (CPzP), has been reported for the selective modification of proteins. nih.gov Chemoproteomic profiling has shown that CPzPs engage cysteines within functionally diverse protein sites. nih.gov The reactivity of these probes can be modulated by the electronic and steric features of the ring system, offering a tunable electrophile for applications in chemoproteomics and covalent inhibitor design. nih.gov
Utility in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening. escholarship.org The structure of this compound is well-suited for this approach.
The reactive sites on the molecule allow for the systematic and parallel synthesis of a multitude of derivatives. By reacting this compound with a variety of building blocks, vast and diverse chemical libraries can be constructed. This exploration of chemical space is crucial for the discovery of new molecules with desired biological activities or material properties. nih.gov The generation of these libraries can be facilitated by both solid-phase and solution-phase synthesis techniques. core.ac.uk
The success of this approach is exemplified by the development of libraries based on other heterocyclic scaffolds, such as 4-anilinoquinazoline, which has led to the discovery of numerous potent anticancer agents. nih.gov The systematic exploration of the chemical space around the this compound scaffold holds similar promise for identifying novel bioactive compounds.
Development of Novel Pyrimidine-Based Scaffolds for Synthetic Methodologies
The pyrimidine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.gov this compound serves as a key starting material for the development of novel synthetic methodologies aimed at creating new pyrimidine-based scaffolds.
The reactivity of the chloro and hydrazinyl groups can be exploited to perform a variety of chemical transformations, including nucleophilic substitution, condensation, and cyclization reactions. These reactions allow for the construction of fused-ring systems and the introduction of diverse functional groups onto the pyrimidine core.
For example, the hydrazinolysis of a related 4-chloro derivative has been used to synthesize a 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as a key intermediate for a new class of potent anticancer agents. nih.gov Similarly, other pyrimidine derivatives have been synthesized and evaluated for their potential as inhibitors of various enzymes. nih.gov The development of new synthetic routes starting from this compound expands the toolbox of organic chemists and facilitates the creation of novel molecular architectures with potentially valuable properties.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The demand for greener and more economical chemical processes has spurred research into novel synthetic methodologies for pyrimidine (B1678525) derivatives. Traditional multi-step syntheses are often plagued by low yields, the use of hazardous reagents, and the generation of significant waste. Future efforts are increasingly focused on developing more streamlined and environmentally benign routes to 4-Chloro-2-hydrazinylpyrimidine and its analogs.
One promising approach involves the reaction of an alkylated thiouracil with hydrazine (B178648) hydrate (B1144303) to form a 2-hydrazino-6-methylpyrimidin-4-one intermediate. This intermediate can then be treated with phosphorus oxychloride to yield the corresponding 4-chloro-2-hydrazino-6-methylpyrimidine. heteroletters.org A related patent describes a method for the high-yield synthesis of 3-chloro-2-hydrazinopyridine (B1363166), a similar scaffold, by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in the presence of a polar solvent, which significantly shortens reaction times and reduces the amount of hydrazine hydrate required. google.com Such strategies, which focus on readily available starting materials and simplified reaction conditions, are crucial for the large-scale and sustainable production of these important compounds.
A recent patent highlights a synthetic method for 4-chloro-2-methyl pyrimidine that boasts a short synthetic route, high yield, and reduced environmental pollution by using less toxic materials. google.com Another innovative approach for synthesizing pyrimidine derivatives involves the single-step conversion of N-vinyl and N-aryl amides using 2-chloropyridine (B119429) and trifluoromethanesulfonic anhydride, followed by nitrile addition and cycloisomerization. organic-chemistry.org This method avoids the need for isolating activated amide intermediates and the use of stoichiometric Lewis acids, representing a significant step towards more efficient synthesis. organic-chemistry.org
The following table summarizes various synthetic strategies being explored for pyrimidine derivatives, highlighting the move towards more sustainable practices.
| Starting Materials | Reagents | Key Features | Reference |
| Alkylated thiouracil | Hydrazine hydrate, POCl₃ | Two-step synthesis of a related compound | heteroletters.org |
| 2,3-Dichloropyridine | Hydrazine hydrate, polar solvent | High-yield, reduced reagent usage for a similar scaffold | google.com |
| 2-Methyl-4-hydroxypyrimidine | POCl₃, organic base | Short route, high yield, reduced toxicity | google.com |
| N-vinyl/N-aryl amides | 2-Chloropyridine, Tf₂O, nitrile | Single-step, high efficiency | organic-chemistry.org |
Exploration of Novel Reactivity Pathways and Unconventional Transformations
The inherent reactivity of the chloro and hydrazinyl groups in this compound provides a rich platform for exploring novel chemical transformations. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Research has shown that the reaction of 2,4-dichloropyrimidine (B19661) with N-substituted cyclic amines can lead to either 2-amino-4-chloropyrimidines or the isomeric 4-amino-2-chloropyrimidines, with the regioselectivity influenced by steric factors. rsc.org This suggests that the reactivity of the chloro group in this compound can be finely tuned.
The hydrazinyl moiety offers a versatile handle for constructing more complex molecular architectures. For instance, it can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves valuable intermediates. A patent describes the reaction of 3-chloro-2-hydrazinopyridine with various aldehydes to produce novel acylhydrazone derivatives with demonstrated biological activity. google.com Furthermore, the reaction between hydrazine hydrate and 4-chloroquinoline (B167314) derivatives has been a subject of study, indicating the broad scope of reactions involving chloro-substituted heterocycles and hydrazine. rsc.org
Future research will likely focus on unconventional activation methods, such as photoredox catalysis or electrochemical synthesis, to unlock new reaction pathways. The development of catalytic systems for the selective functionalization of either the chloro or the hydrazinyl group will be a key area of investigation, enabling the synthesis of highly complex and diverse pyrimidine libraries.
Integration into Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, characterized by the use of continuous-flow reactors, offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and higher yields. A patent for the continuous flow synthesis of 4-chlorophenylhydrazine (B93024) salt demonstrates the potential of this technology for producing hydrazine derivatives with high purity and yield in a significantly shortened reaction time. wipo.int This process integrates diazotization, reduction, and salt formation into a single, continuous operation. wipo.int
The integration of this compound into flow chemistry platforms could revolutionize its production and derivatization. Automated synthesis platforms, which combine robotics with flow chemistry, would enable the rapid generation of large libraries of pyrimidine derivatives for high-throughput screening in drug discovery and materials science. A review on the synthesis of pyrazoles highlights the successful application of flow chemistry in the synthesis of various heterocyclic compounds, underscoring the potential for broader application to pyrimidine synthesis. nih.gov The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has also been noted in the context of advancements in chemical synthesis, with mentions of flow chemistry as a key enabling technology. thieme.dethieme.de
Advanced Computational Design of Next-Generation Pyrimidine Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These methods allow for the in-silico design and screening of novel molecules with desired properties, significantly reducing the time and cost associated with experimental work. For pyrimidine derivatives, computational approaches can be used to predict their binding affinity to biological targets, their pharmacokinetic properties, and their potential for self-assembly.
While specific computational studies on this compound are not yet widely reported, research on related pyrimidine structures provides a strong foundation. For example, computational studies have been instrumental in designing and evaluating pyrimidine derivatives as inhibitors of specific biological targets. The future will see a greater emphasis on the use of quantum mechanics (QM) and molecular dynamics (MD) simulations to gain a deeper understanding of the electronic structure and conformational dynamics of this compound and its derivatives. This knowledge will be crucial for designing next-generation compounds with enhanced efficacy and specificity.
Application in Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the cornerstone of supramolecular chemistry. The pyrimidine core, with its hydrogen bond donors and acceptors, is an excellent motif for designing self-assembling systems. Research has demonstrated the complex self-assembly of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides into intricate flower-shaped supramolecular structures. nih.govresearchgate.net
The hydrazinyl and chloro groups of this compound add further dimensions to its potential in supramolecular chemistry. The hydrazinyl group can participate in strong hydrogen bonding interactions, while the chlorine atom can engage in halogen bonding, a non-covalent interaction that is gaining increasing recognition in crystal engineering. The combination of hydrogen and halogen bonding has been successfully employed to construct extended molecular solid-state networks with predictable connectivity. nih.gov The synthesis of 4'-functionalized 2,2':6',2''-terpyridines, which are structurally related to pyrimidines, has been explored for their use as building blocks in supramolecular chemistry and nanoscience. researchgate.net
Future research will likely explore the use of this compound and its derivatives as tectons for the construction of functional supramolecular materials, such as gels, liquid crystals, and porous frameworks. The self-assembly of pyrimidine-based cationic amphiphiles has also been investigated, revealing their potential in forming nano-aggregates with interesting physicochemical properties. nih.govacs.orgacs.org This opens up possibilities for applications in drug delivery and nanotechnology. The investigation of supramolecular structures of N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines has shown the formation of chains and sheets through various hydrogen-bonding interactions. nih.gov
Q & A
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?
- Methodological Answer : Scale-up issues include exothermic reaction control and solvent recovery. recommends continuous flow reactors for improved heat dissipation and reduced reaction time (from 24h to 2h). Implementing Quality-by-Design (QbD) principles ensures consistent purity (>95%) through PAT (Process Analytical Technology) tools like inline NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
